molecular formula C19H18N2O3S B12155144 (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12155144
M. Wt: 354.4 g/mol
InChI Key: DVIJAEMYFCVTIX-YVLHZVERSA-N
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Description

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives. This compound is characterized by its unique structure, which includes a thiazolone ring, a dimethoxybenzylidene moiety, and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2-aminothiazole in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate is then reacted with 4-methylaniline under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is studied for its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresol is a methylphenol derivative with similar aromatic properties but lacks the thiazolone ring and dimethoxybenzylidene moiety.

    Thiazole Derivatives: Other thiazole derivatives may share the thiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-12-4-7-14(8-5-12)20-19-21-18(22)17(25-19)10-13-6-9-15(23-2)11-16(13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-10-

InChI Key

DVIJAEMYFCVTIX-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2

Origin of Product

United States

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